

Application Notes and Protocols for 2-Methoxy-4-nitroaniline in Textile Dyeing

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Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289

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These application notes provide a comprehensive overview of the use of **2-Methoxy-4-nitroaniline** as a key intermediate in the synthesis of azo dyes for textile applications. The protocols detailed below are based on established methodologies for the synthesis of disperse dyes and their application to synthetic fibers.

Introduction

2-Methoxy-4-nitroaniline, also known as Fast Red B Base, is a vital diazo component used in the manufacturing of azo dyes.^{[1][2]} Its chemical structure allows for the creation of dyes with red, yellow, and black shades.^[1] These dyes are primarily used as disperse dyes, which are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers such as polyester and nylon.^[3] The presence of the methoxy and nitro groups on the aromatic ring influences the final color and fastness properties of the dye.

Safety and Handling

2-Methoxy-4-nitroaniline is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled.^{[4][5]} It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.^{[6][7]}

Personal Protective Equipment (PPE):

- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
- Eye Protection: Wear chemical safety goggles.[4]
- Hand Protection: Wear protective gloves.[5]
- Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Handling and Storage:

- Avoid creating dust.[8]
- Keep away from heat and ignition sources.[8]
- Store in a dry, cool, and well-ventilated place in a tightly closed container.[4]
- Incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]

Quantitative Data Summary

The following table summarizes the typical performance of disperse dyes synthesized from an isomer, 2-methoxy-5-nitroaniline, when applied to polyester and nylon 66 fabrics. This data is representative of the performance that can be expected from azo dyes derived from **2-Methoxy-4-nitroaniline**.

Property	Test Method	Polyester	Nylon 66
Light Fastness	ISO 105-B02	5-6	5-6
Wash Fastness (Color Change)	ISO 105-C06	4-5	4
Wash Fastness (Staining)	ISO 105-C06	4	4
Rubbing Fastness (Dry)	ISO 105-X12	4-5	4
Rubbing Fastness (Wet)	ISO 105-X12	4	3-4
Sublimation Fastness	ISO 105-P01	4	4

Fastness ratings are on a scale of 1-5 for wash and rub fastness (5 being excellent) and 1-8 for light fastness (8 being excellent).^[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Monoazo Disperse Dye

This protocol describes the synthesis of a disperse dye via the diazotization of **2-Methoxy-4-nitroaniline** and subsequent coupling with a suitable coupling component (e.g., N,N-diethylaniline).

Materials:

- **2-Methoxy-4-nitroaniline**
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Urea or Sulfamic Acid

- N,N-diethylaniline (or other coupling component)
- Sodium Acetate
- Ice
- Distilled Water
- Ethanol (for recrystallization)

Procedure:

1. Diazotization: a. In a beaker, dissolve one molar equivalent of **2-Methoxy-4-nitroaniline** in a mixture of concentrated acid and water. b. Cool the solution to 0-5°C in an ice bath with continuous stirring. c. Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise, ensuring the temperature is strictly maintained between 0-5°C. d. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full diazotization. e. Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid). f. Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.

2. Coupling: a. In a separate vessel, dissolve one molar equivalent of the coupling component (e.g., N,N-diethylaniline) in a dilute acidic solution. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5°C and adjust the pH to 4-5 using a solution of sodium acetate to facilitate the coupling reaction. e. Continue stirring for 1-2 hours until the coupling reaction is complete, which is indicated by the precipitation of the dye.

3. Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the dye thoroughly with cold water to remove any unreacted starting materials and salts. c. Purify the crude dye by recrystallization from a suitable solvent, such as ethanol. d. Dry the purified dye in a vacuum oven at 60-70°C.

Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol details the application of the synthesized disperse dye to polyester fabric using a high-temperature exhaustion method.

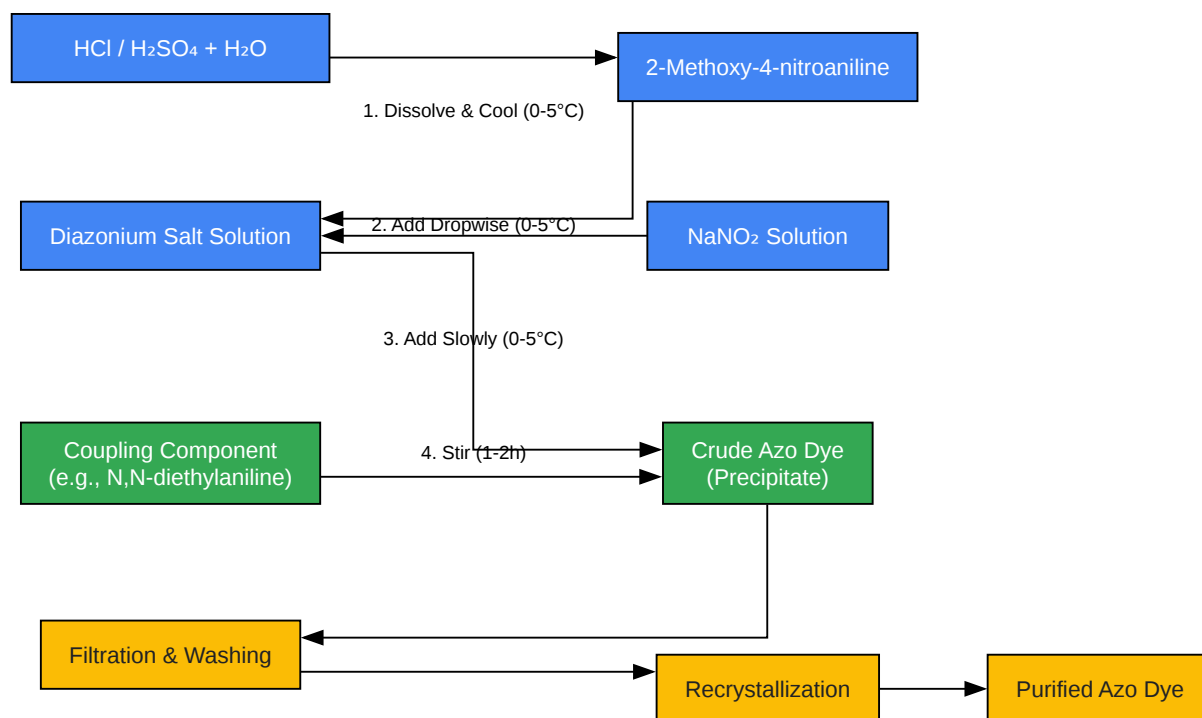
Materials:

- Synthesized disperse dye
- Polyester fabric
- Dispersing agent (e.g., a lignosulfonate-based product)
- Acetic acid (for pH control)
- Sodium hydrosulfite
- Sodium hydroxide
- Non-ionic detergent

Procedure:

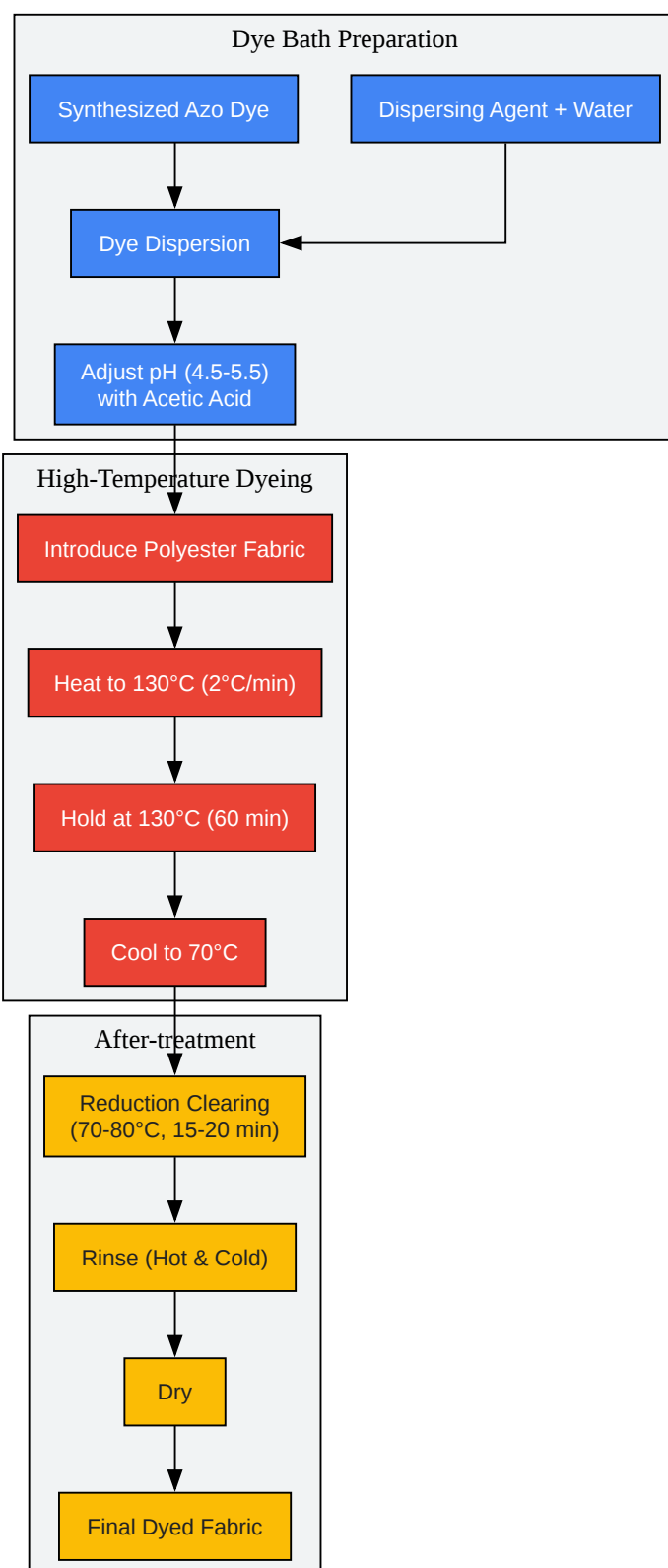
1. Dye Dispersion Preparation: a. Create a fine paste of the synthesized dye powder with a small amount of a dispersing agent and water. b. Add this paste to the dyebath containing more water, stirring continuously to form a stable dispersion.
2. Dyeing Process: a. Set up a high-temperature, high-pressure laboratory dyeing machine. b. Prepare the dyebath with the required amount of dye dispersion (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and water to achieve a liquor ratio of 10:1.^[9] c. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.^[9] d. Introduce the polyester fabric into the dyebath at room temperature. e. Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.^[7] f. Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.^[7] g. Cool the dyebath down to 70°C.
3. Reduction Clearing (After-treatment): a. Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. b. Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.^[9] c. Rinse the fabric thoroughly with hot and then cold water. d. Dry the dyed fabric.

Visualizations



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Caption: Workflow for the synthesis of an azo dye from **2-Methoxy-4-nitroaniline**.



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Caption: High-temperature exhaust dyeing process for polyester fabric.

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